Benzyl 8-hydroxy-3,6-dioxaoctanoate
Description
Benzyl 8-hydroxy-3,6-dioxaoctanoate is a synthetic ester compound characterized by a benzyl ester group attached to a polyether chain with hydroxyl and ether functionalities. Its structure includes an 8-hydroxy group and two ether linkages at positions 3 and 6 of the octanoate backbone, forming a 3,6-dioxaoctanoate moiety. This PEG-like spacer enhances solubility and modulates molecular interactions, making it valuable in pharmaceutical and polymer chemistry.
Properties
IUPAC Name |
benzyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c14-6-7-16-8-9-17-11-13(15)18-10-12-4-2-1-3-5-12/h1-5,14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIMCILBMDHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-hydroxy-3,6-dioxaoctanoate typically involves the reaction of diethylene glycol with bromoacetic acid in the presence of sodium hydride. The reaction is carried out in dry dimethylformamide (DMF) as the solvent. The mixture is swirled by hand to ensure thorough mixing, as it becomes very thick during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 8-hydroxy-3,6-dioxaoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl 8-oxo-3,6-dioxaoctanoate.
Reduction: Formation of benzyl 8-hydroxy-3,6-dioxaoctanol.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Benzyl 8-hydroxy-3,6-dioxaoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 8-hydroxy-3,6-dioxaoctanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Benzyl 8-hydroxy-3,6-dioxaoctanoate and Analogues
*Inferred from related compounds; †Calculated based on molecular formula; ‡Estimated based on ether chain hydrophilicity.
Key Comparisons
Benzoate Esters
- Methyl benzoate (CAS 93-58-3) and phenyl benzoate (CAS 93-99-2) lack the polyether chain and hydroxyl group, resulting in lower solubility and distinct applications (e.g., solvents vs. drug conjugates). This compound’s extended ether chain improves hydrophilicity compared to simple aliphatic benzoates.
Isocoumarin Derivatives
- (R)-3-(3-Hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin (Compound 11) shares the 8-hydroxy group but incorporates a lactone ring. The hydroxyl group in both compounds may enhance hydrogen-bonding capacity, but the isocoumarin’s rigid structure limits its use in flexible conjugates.
PEG-Based Linkers
- Fmoc-8-amino-3,6-dioxaoctanoate (AEEA linker) replaces the hydroxyl group with an amine, enabling covalent conjugation in drug delivery systems (e.g., vancomycin derivatives). This compound’s hydroxyl group could instead facilitate esterification or hydrogen-bond-driven interactions.
Styrylquinoline Derivatives
- Compounds like 8-hydroxy-3',4'-dihydroxystyrylquinoline-7-carboxylic acid (35) utilize spacers to modulate bioactivity. While the ethylenic spacer in styrylquinolines adjusts spatial separation between functional groups, the dioxaoctanoate chain in the target compound balances solubility and conformational flexibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
